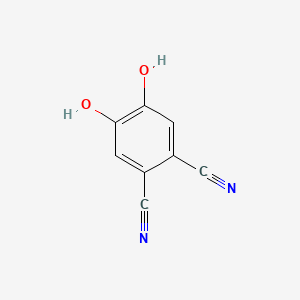

4,5-Dihydroxyphthalonitrile

Description

Historical Context and Significance in Synthetic Chemistry

The development of 4,5-Dihydroxyphthalonitrile is closely linked to the broader history of phthalocyanine (B1677752) chemistry. Phthalocyanines, large aromatic macrocyclic compounds, were first identified as byproducts in industrial processes in the early 20th century. d-nb.info The systematic study and synthesis of these vibrant blue pigments, notably by Sir Reginald Linstead in the 1930s, established the foundational chemistry for their precursors, including phthalonitrile (B49051) derivatives. d-nb.info

The synthesis of this compound itself can be achieved through a straightforward method starting from pyrocatechol (B87986). researchgate.net This process typically involves the bromination of pyrocatechol, followed by a cyanation step to introduce the nitrile groups. The compound's primary significance in synthetic chemistry lies in its role as a versatile starting reagent. researchgate.net The hydroxyl groups can undergo various reactions, such as nucleophilic substitution, to create a wide range of 4,5-disubstituted phthalonitriles, like 4,5-dialkoxyphthalonitriles. researchgate.netresearchgate.net These derivatives are crucial for producing octa-substituted phthalocyanines, where the substituents allow for the fine-tuning of the final macrocycle's properties. researchgate.net

Current Research Landscape and Emerging Applications of this compound

The current research landscape for this compound is dominated by its use as a precursor for advanced functional materials, particularly phthalocyanines (Pcs) and related macrocycles like porphyrazines. mdpi.commdpi.com Its dihydroxy functionality allows for the introduction of various substituents, which in turn controls the solubility, aggregation behavior, and electronic properties of the resulting phthalocyanine complexes. researchgate.netmdpi.com

Key Research Applications:

Phthalocyanine Synthesis: The compound is a key intermediate for creating peripherally substituted phthalocyanines. For instance, it is used to synthesize 4,5-bis(alkoxy)phthalonitriles, which are then cyclotetramerized to form octa-substituted phthalocyanines. researchgate.net These materials are investigated for a variety of high-tech applications.

Photodynamic Therapy (PDT): Derivatives of this compound are used to synthesize novel photosensitizers for PDT, a cancer treatment modality. Phthalocyanines derived from this compound exhibit strong absorption in the red and near-infrared regions of the electromagnetic spectrum, a desirable property for PDT agents that allows light to penetrate deeper into tissues. mdpi.com For example, zinc(II) phthalocyanines synthesized from its derivatives have been shown to be promising photosensitizers. nih.gov

Advanced Materials: Research extends to the creation of materials for electronics and sensors. Phthalocyanines are known for their semiconducting properties and have been explored for use in organic thin-film transistors (OTFTs). core.ac.uk Furthermore, metallic porphyrazine networks synthesized from related precursors have demonstrated catalytic activity, such as accelerating the oxidation of thiols to disulfides. mdpi.com

Detailed Research Findings:

Recent studies have focused on using this compound derivatives to create highly functionalized macrocycles. A common synthetic strategy involves a nucleophilic substitution reaction on the hydroxyl groups, followed by a metal-templated cyclotetramerization to form the phthalocyanine core. The choice of reactants and conditions significantly impacts the yield and properties of the final product.

| Reaction Type | Precursor | Conditions | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 4,5-Dichlorophthalonitrile (B145054) | Na₂CO₃ or Cs₂CO₃, 24 hours | Dihydroxyphthalonitrile derivative | 14–26% | |

| Cyclotetramerization | Substituted Phthalonitrile | Lithium/pentanol or SiCl₄ | Phthalocyanine framework | 35–71% | |

| Condensation | 4,5-Dichloro-3,6-dihydroxy-phthalonitrile | Reflux | p-benzoquinone[...]dinitrile | 94% | mdpi.com |

The ability to introduce eight substituents onto the phthalocyanine ring via precursors like this compound allows for precise control over the molecule's physical and chemical characteristics, driving its adoption in various fields of advanced materials research. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4,5-dihydroxybenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O2/c9-3-5-1-7(11)8(12)2-6(5)4-10/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFFYWYKQYCONO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349165 | |

| Record name | 4,5-dihydroxyphthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300853-66-1 | |

| Record name | 4,5-dihydroxyphthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 4,5 Dihydroxyphthalonitrile and Its Derivatives

Established Synthetic Routes to 4,5-Dihydroxyphthalonitrile

The preparation of this compound can be achieved through several strategic pathways, primarily originating from catechol (pyrocatechol) and its derivatives. These methods often involve a sequence of protection, halogenation, cyanation, and deprotection steps to yield the target molecule.

Synthesis from Pyrocatechol (B87986) and Related Precursors

A prevalent and effective method for the synthesis of this compound commences with the readily available and inexpensive starting material, pyrocatechol (catechol). gordon.eduresearchgate.net A direct synthesis is challenging, thus a multi-step approach is typically employed. This synthetic route involves the initial protection of the hydroxyl groups of pyrocatechol to prevent unwanted side reactions in subsequent steps. This protection is commonly achieved by reacting pyrocatechol with a suitable reagent to form a more stable intermediate.

Following the protection of the diol, the aromatic ring is activated for subsequent functionalization. The protected intermediate then undergoes bromination to introduce bromine atoms at the 4 and 5 positions of the benzene (B151609) ring. researchgate.net The resulting dibrominated compound is then subjected to a cyanation reaction, typically using a cyanide source such as copper(I) cyanide, to replace the bromine atoms with cyano groups. The final step in this sequence is the deprotection of the hydroxyl groups to yield the desired this compound. researchgate.net This multi-step synthesis provides a reliable pathway to obtain the target compound in good yields.

Halogenation and Hydroxylation Approaches in Phthalonitrile (B49051) Synthesis

Halogenation, particularly bromination, is a critical step in the synthesis of this compound from pyrocatechol precursors. researchgate.net The introduction of halogen atoms onto the aromatic ring provides the necessary functional handles for the subsequent introduction of the cyano groups. The reactivity of the protected pyrocatechol intermediate allows for selective halogenation at the desired positions.

In a broader context of phthalonitrile synthesis, halogenated phthalonitriles, such as 4,5-dichlorophthalonitrile (B145054), are themselves important intermediates for the synthesis of various substituted phthalocyanine (B1677752) precursors. nih.gov These dihalo-phthalonitriles can undergo nucleophilic aromatic substitution reactions where the halogen atoms are displaced by a variety of nucleophiles, including those that can be subsequently converted to hydroxyl groups, or used to introduce other functionalities.

Condensation Reactions in the Formation of this compound Intermediates

While not a direct route to this compound itself, condensation reactions are fundamental in the synthesis of various phthalonitrile precursors and related compounds. The Knoevenagel condensation, for instance, is a widely utilized carbon-carbon bond-forming reaction. This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malononitrile, in the presence of a basic catalyst. This methodology is instrumental in the synthesis of dicyanovinyl-substituted aromatic compounds, which can be precursors for more complex phthalonitrile structures. The versatility of the Knoevenagel condensation allows for the introduction of a wide range of substituents, thereby enabling the fine-tuning of the electronic and physical properties of the resulting phthalonitrile derivatives.

Derivatization of this compound via Nucleophilic Substitution Reactions

The hydroxyl groups of this compound are amenable to a variety of chemical transformations, most notably nucleophilic substitution reactions, to afford a diverse range of derivatives. These reactions are key to modulating the solubility, electronic properties, and aggregation behavior of the corresponding phthalocyanines.

Synthesis of Dialkoxyphthalonitriles

This compound serves as an excellent precursor for the synthesis of 4,5-dialkoxyphthalonitriles. researchgate.net The most common method for this transformation is the Williamson ether synthesis, which involves the deprotonation of the hydroxyl groups with a suitable base to form a diphenoxide intermediate, followed by reaction with an alkyl halide. masterorganicchemistry.comyoutube.comwikipedia.org This versatile reaction allows for the introduction of a wide variety of alkyl and substituted alkyl chains.

The selection of the base and reaction conditions is crucial for achieving high yields. Common bases include potassium carbonate and sodium hydride. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetone (B3395972). The nature of the alkyl halide will determine the final alkoxy substituent.

Below is a table summarizing the synthesis of some 4,5-dialkoxy- and related phthalonitriles:

| Precursor | Reagent | Base | Solvent | Product | Yield (%) |

| 4,5-Dichlorophthalonitrile | 4-Propionylphenol | K₂CO₃ | THF | 4,5-Bis(4-propionylphenoxy)phthalonitrile | Not specified |

| 4,5-Dichlorophthalonitrile | 4-Methoxyphenol | Not specified | Not specified | 4,5-Bis(4-methoxyphenoxy)phthalonitrile | Not specified |

Note: The data in this table is derived from syntheses starting from 4,5-dichlorophthalonitrile, which upon nucleophilic substitution with a phenol (B47542) derivative yields the corresponding bis(aryloxy)phthalonitrile. This serves as an illustrative example of the types of structures that can be obtained, analogous to the derivatization of this compound.

Preparation of Substituted Pyridinyloxy- and Benzyloxyphthalonitriles

The general principles of the Williamson ether synthesis can be extended to prepare more complex derivatives, such as those bearing pyridinyloxy and benzyloxy substituents. These groups can significantly influence the properties of the resulting phthalocyanines, for example, by introducing sites for further functionalization or by altering their solubility and electronic characteristics.

The synthesis of 4,5-bis(pyridinyloxy)phthalonitrile can be envisioned through the reaction of the dipotassium (B57713) salt of this compound with a suitable chloropyridine derivative. The nucleophilic phenoxide ions would displace the chloride from the pyridine (B92270) ring. The reactivity of the chloropyridine is dependent on the position of the chlorine atom and the presence of other substituents on the pyridine ring.

Similarly, the preparation of 4,5-bis(benzyloxy)phthalonitrile (B1600148) would involve the reaction of the diphenoxide of this compound with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride. This reaction would proceed via a standard SN2 mechanism.

The following table outlines a general synthetic approach for these derivatives:

| Target Compound | Starting Materials | General Reaction Conditions |

| 4,5-Bis(pyridinyloxy)phthalonitrile | This compound, Chloropyridine derivative | Base (e.g., K₂CO₃, NaH), Polar aprotic solvent (e.g., DMF) |

| 4,5-Bis(benzyloxy)phthalonitrile | This compound, Benzyl halide | Base (e.g., K₂CO₃, NaH), Polar aprotic solvent (e.g., DMF) |

Formation of Octyloxy-, Hexadecyloxy-, and Alkylthio-substituted Phthalonitriles

The introduction of long alkyl chains, such as octyloxy and hexadecyloxy groups, or alkylthio groups onto the phthalonitrile scaffold significantly enhances the solubility of the resulting phthalocyanines in common organic solvents. nih.gov This improved solubility is crucial for their processing and characterization. The general method for synthesizing these derivatives is through a nucleophilic substitution reaction, typically starting with a di-substituted phthalonitrile like this compound or 4,5-dichlorophthalonitrile.

The synthesis of 4,5-bis(octyloxy)phthalonitrile and 4,5-bis(hexadecyloxy)phthalonitrile is achieved via the nucleophilic substitution of this compound. researchgate.net The reaction involves treating this compound with the corresponding alkyl bromide (octyl bromide or hexadecyl bromide) in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dry dimethylformamide (DMF). researchgate.net The reaction is typically carried out at room temperature over an extended period, for instance, three days, to ensure completion. researchgate.net

Similarly, alkylthio-substituted phthalonitriles are prepared from 4,5-dichlorophthalonitrile and an appropriate alkanethiol. nih.gov For example, 4,5-dihexylthiophthalonitrile was successfully synthesized by reacting 4,5-dichlorophthalonitrile with hexanethiol. nih.gov This reaction also employs potassium carbonate as a base and is conducted in a solvent such as DMSO. nih.gov The use of various alkanethiols allows for the preparation of a series of phthalonitriles with different chain lengths, which can be used to study the effect of the substituent on the properties of the final phthalocyanine products. nih.gov

| Product | Starting Material | Reagents | Solvent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 4,5-bis(octyloxy)phthalonitrile | This compound | Octyl bromide, K₂CO₃ | DMF | Room temperature, 3 days | Not Specified | researchgate.net |

| 4,5-bis(hexadecyloxy)phthalonitrile | This compound | Hexadecyl bromide, K₂CO₃ | DMF | Room temperature, 3 days | Not Specified | researchgate.netresearchgate.net |

| 4,5-bis(alkylthio)phthalonitrile | 4,5-dichlorophthalonitrile | Alkanethiol, K₂CO₃ | DMF | Room temperature, 12h, Ar atm. | Not Specified | jmchemsci.com |

| 4,5-dihexylthiophthalonitrile | 4,5-dichlorophthalonitrile | Hexanethiol, K₂CO₃ | DMSO | Not Specified | 79% | nih.gov |

Introduction of Pyrene (B120774) Moieties into Phthalonitrile Scaffolds

The incorporation of large, aromatic moieties like pyrene into the phthalonitrile structure is of interest for creating materials with unique photophysical properties. These bulky substituents can influence the aggregation behavior of the resulting phthalocyanines, which is a critical factor in their application in molecular electronics and sensing. kiche.or.kr

A synthetic route to a pyrene-substituted phthalonitrile involves the reaction of tetrachlorophthalonitrile (B161213) with a hydroxyl-functionalized pyrene. kiche.or.kr Specifically, 4-(1-hydroxypyrenyl)phthalonitrile can be synthesized by reacting tetrachlorophthalonitrile with 1-hydroxypyrene. kiche.or.kr This nucleophilic aromatic substitution reaction proceeds in good yield (90%). kiche.or.kr The resulting pyrene-substituted phthalonitrile can then be used as a precursor in a cyclotetramerization reaction to form the corresponding phthalocyanine. kiche.or.kr The introduction of the bulky pyrene group has been shown to increase the solubility of the final phthalocyanine product and prevent undesirable aggregation due to π-π stacking. kiche.or.kr

| Product | Starting Materials | Yield | Reference |

|---|---|---|---|

| 4-(1-hydroxypyrenyl)phthalonitrile | Tetrachlorophthalonitrile, 1-Hydroxypyrene | 90% | kiche.or.kr |

Optimization of Reaction Conditions and Yields in this compound Synthesis

The synthetic pathway reported involves the following steps:

Protection: The phenolic hydroxyl groups of catechol are first protected to prevent unwanted side reactions in subsequent steps. This is commonly achieved by reacting catechol with acetone in the presence of a reagent like phosphorus trichloride (B1173362) to form 2,2-dimethyl-1,3-benzodioxole. researchgate.net This protection step has been reported with yields as high as 85-94%. lookchem.comresearchgate.net

Bromination: The protected catechol is then brominated to introduce bromine atoms at the 4 and 5 positions of the aromatic ring. Halogenation using N-Bromosuccinimide (NBS) in DMF is an effective method, affording the dibrominated intermediate in yields of around 80%. researchgate.net

Cyanation: The bromine atoms are subsequently replaced with cyano groups. This can be achieved through a Rosenmund-von Braun reaction, which involves heating the dibromide with a cyanide source, such as copper(I) cyanide (CuCN).

Deprotection: The final step is the removal of the protecting group to reveal the hydroxyl functions. This acidic work-up yields the final product, this compound. This deprotection step has been reported to proceed in high yield, around 90%. lookchem.com

| Step | Reaction | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 1. Protection | Catechol → 2,2-dimethyl-1,3-benzodioxole | Acetone, Phosphorus trichloride | Not Specified | 85% | researchgate.net |

| 1. Protection | Pyrocatechol → Benzodioxolane | Not Specified | Not Specified | 94% | lookchem.com |

| 2. Halogenation | 2,2-dimethyl-1,3-benzodioxole → Bromo-derivative | NBS | DMF | 80% | researchgate.net |

| 3. Cyanation | Dibromide → Dinitrile | CuCN | Not Specified | Not Specified | lookchem.com |

| 4. Deprotection | Protected Dinitrile → this compound | Not Specified | Not Specified | 90% | lookchem.com |

Coordination Chemistry and Metal Complexation of 4,5 Dihydroxyphthalonitrile and Its Macrocyclic Derivatives

Ligand Properties and Complexation Behavior of 4,5-Dihydroxyphthalonitrile

This compound serves as a crucial precursor for the synthesis of substituted phthalocyanines and related macrocycles. researchgate.netresearchgate.net The presence of two hydroxyl (-OH) groups and two nitrile (-CN) groups on the benzene (B151609) ring imparts distinct electronic properties and reactivity to the molecule. The hydroxyl groups are electron-donating, influencing the electron density of the aromatic system, while the nitrile groups are essential for the cyclotetramerization reaction that forms the macrocyclic core.

The primary role of this compound in coordination chemistry is as a building block for larger, multi-dentate ligands. The direct complexation of the monomeric this compound with metal ions is less common than its use in the template synthesis of macrocycles. In these syntheses, the nitrile groups participate in the formation of the inner core of the phthalocyanine (B1677752) or porphyrazine ring, which then coordinates with a central metal ion. The peripheral hydroxyl groups can be further functionalized to tune the solubility and electronic properties of the final metal complex. researchgate.net

Synthesis and Characterization of Phthalocyanine and Porphyrazine Complexes

The synthesis of phthalocyanine and porphyrazine complexes from this compound derivatives typically involves a cyclotetramerization reaction in the presence of a metal salt or a metal-free template.

The synthesis of metal-free phthalocyanines from phthalonitrile (B49051) precursors can be achieved through various methods. One common approach involves the cyclotetramerization of the phthalonitrile derivative in a high-boiling solvent like n-hexanol, often in the presence of a strong base such as 1,8-diazabicycloundec-7-ene (DBU). nih.gov Another strategy utilizes a metal template, such as Zn(II), which is later removed to yield the metal-free macrocycle. uzh.chrsc.org For instance, a new family of cationic phthalocyanines was synthesized in a pyridine-HCl ionic liquid at 120 °C, where the conditions facilitated the removal of zinc to produce the metal-free phthalocyanine. uzh.chrsc.org Solvothermal methods have also been developed as an environmentally friendly route to prepare metal-free phthalocyanine crystals with controllable structures. rsc.org

The characterization of these metal-free phthalocyanines relies on spectroscopic techniques. The disappearance of the characteristic C≡N stretching vibration in the FTIR spectrum indicates the formation of the phthalocyanine ring. researchgate.netresearchgate.net UV-Vis spectroscopy is crucial for confirming the extended π-conjugated system of the macrocycle, which exhibits a strong Q-band absorption in the visible region. nih.govemanresearch.org

Zinc(II) phthalocyanines are widely studied due to their photophysical properties. The synthesis of zinc(II) phthalocyanine can be achieved by reacting a phthalonitrile precursor with a zinc salt, such as zinc acetate (B1210297) or zinc chloride, in a high-boiling solvent like N,N-dimethylformamide (DMF) or 1-pentanol (B3423595). aijr.orggoogle.comresearchgate.net The use of a base like DBU can facilitate the reaction. aijr.orgresearchgate.net For example, tetranitro zinc(II) phthalocyanine was synthesized from 4-nitrophthalonitrile (B195368) and zinc chloride in 1-pentanol with DBU, yielding a dark blue to dark green product. aijr.org

The formation of the zinc(II) phthalocyanine complex is confirmed by various analytical methods. In addition to FTIR and UV-Vis spectroscopy, ¹H NMR spectroscopy can be used to characterize the structure, although aggregation in solution can lead to broad signals. aijr.org Elemental analysis provides confirmation of the elemental composition of the synthesized complex. tubitak.gov.tr

| Precursor | Zinc Salt | Solvent/Conditions | Yield | Reference |

| Phthalonitrile | Zinc Acetate Dihydrate | DMF, 150°C, 4h | 69% | google.com |

| Phthalonitrile | Zinc Chloride | DMF, 150°C, 4h | 64% | google.com |

| 4-Nitrophthalonitrile | Zinc Chloride | 1-Pentanol, DBU | 72% | aijr.org |

This table presents a selection of synthetic methods for Zinc(II) phthalocyanines.

Nickel(II) phthalocyanines can be synthesized by reacting a suitable phthalonitrile derivative with a nickel salt. emanresearch.orgmwjscience.com For instance, a nickel(II) phthalocyanine was synthesized by reacting p-cyanobenzamide with nickel powder and naphthalene (B1677914) as a diluent at 230°C. emanresearch.org The resulting complex was purified by recrystallization from benzene. emanresearch.org The synthesis of nickel(II) complexes can also be achieved from substituted phthalonitriles and nickel(II) acetate in DMF. mwjscience.com Characterization of Ni(II) phthalocyanines includes FTIR, which shows characteristic Ni-N stretching vibrations, and UV-Vis spectroscopy, which displays the typical Q-band. emanresearch.org

Lead(II) phthalocyanines have been synthesized from derivatives of this compound. In one study, this compound was first reacted with octyl or hexadecyl bromide to form 4,5-bis(alkoxy)phthalonitriles. researchgate.net These precursors were then heated with lead(II) oxide (PbO) at 210°C in a solvent-free reaction to yield the corresponding octa-substituted lead(II) phthalocyanines. researchgate.net The formation of the lead(II) phthalocyanine was confirmed by the disappearance of the C≡N band in the FTIR spectrum and by ¹H NMR, UV-Vis, and mass spectroscopies. researchgate.net

| Metal | Precursor | Metal Source | Conditions | Characterization | Reference |

| Nickel(II) | p-Cyanobenzamide | Nickel Powder | 230°C, 1h | FTIR, UV-Vis, ¹H NMR | emanresearch.org |

| Lead(II) | 4,5-bis(alkoxy)phthalonitrile | Lead(II) Oxide | 210°C, 5h, solvent-free | FTIR, ¹H NMR, UV-Vis, MS | researchgate.net |

This table summarizes synthetic approaches for Nickel(II) and Lead(II) phthalocyanines.

The substitution pattern on the periphery of the phthalocyanine ring significantly influences the coordination geometry and electronic structure of the resulting metal complexes. While direct studies on this compound-derived complexes are limited, research on related substituted phthalocyanines provides valuable insights.

Substituents can induce steric hindrance, which may lead to non-planar conformations of the macrocycle. This distortion from planarity can affect the metal-ligand bond lengths and angles within the coordination sphere. The electronic nature of the substituents (electron-donating or electron-withdrawing) directly modulates the electron density of the π-conjugated system of the phthalocyanine. Electron-donating groups, such as the hydroxyl groups in this compound, are expected to increase the electron density on the macrocycle. This can influence the redox potentials of the complex and shift the absorption bands in the UV-Vis spectrum. For example, the introduction of bulky substituents can affect the aggregation properties of the phthalocyanines, which in turn alters their photophysical characteristics. nih.gov

Theoretical and Computational Studies in Coordination Chemistry of this compound Derivatives

Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and spectroscopic properties of phthalocyanine and porphyrazine complexes. researchgate.netmdpi.com These studies can provide insights into the reaction mechanisms of complex formation and help to interpret experimental data.

For instance, DFT calculations have been used to study the reaction mechanism for the formation of 4,5-diaminophthalonitrile (B137029) from 4,5-dibromo-1,2-diaminobenzene and copper cyanide, providing critical insights into the energetics and mechanism of the reaction. researchgate.net Such computational approaches can be extended to understand the properties of complexes derived from this compound. Theoretical calculations can predict the optimized geometries of the metal complexes, including bond lengths and angles, and simulate their vibrational and electronic spectra. mdpi.comdntb.gov.ua These theoretical spectra can then be compared with experimental data to confirm the structure of the synthesized compounds. mdpi.com

Advanced Materials Science and Engineering Applications of 4,5 Dihydroxyphthalonitrile Derived Compounds

Polymer Chemistry and High-Performance Material Development

The dinitrile groups of 4,5-dihydroxyphthalonitrile and its derivatives are key to forming highly cross-linked, aromatic polymer networks upon thermal curing. This process results in materials with exceptional thermal and mechanical properties, suitable for demanding environments.

Phthalonitrile-based thermosetting polymers are a significant class of high-temperature materials utilized in adhesives, electronics, and structural composites. sci-hub.se These resins are known for their superior flame resistance and ability to withstand prolonged exposure to temperatures exceeding 300°C while retaining their structural integrity. specificpolymers.com The polymerization of phthalonitrile (B49051) monomers, often initiated by a curing agent, proceeds through a ring-forming reaction of the nitrile groups, creating a highly cross-linked network of phthalocyanine (B1677752) and triazine rings. mdpi.com This network structure is responsible for the material's remarkable thermal and oxidative stability. sci-hub.sespecificpolymers.com

Research has focused on synthesizing various phthalonitrile monomers to improve processability without compromising thermal performance. For instance, resins derived from isomers of dihydroxybenzene exhibit excellent thermal and thermo-oxidative stabilities. researchgate.net The resulting polymers can achieve glass transition temperatures (Tg) surpassing 400°C and 5% weight loss temperatures (T5%) exceeding 500°C in an inert atmosphere. mdpi.comresearchgate.net The inherent brittleness of these highly aromatic networks can be modified by incorporating flexible linkages into the monomer backbone, enhancing mechanical properties for broader applications. specificpolymers.com

| Phthalonitrile Resin System | Curing Agent | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (T5%) | Char Yield at 800°C (N₂) |

|---|---|---|---|---|

| m-BDB Resin | APPN | >400°C | 524°C | Not specified |

| Bisphenol A-based | Not specified | Not specified | 430°C | 61.4% |

| Resorcinol-based | Not specified | Not specified | 475°C | 72% |

| CPCP Resin | 4-(hydroxylphenoxy)phthalonitrile | >380°C | 527°C | 83% |

| CTP-PN Resin | Self-cured | Not specified | 405°C | >70% |

To enhance the processability and mechanical properties of phthalocyanine-based materials, they can be attached as side chains to flexible polymer backbones like polysiloxanes. core.ac.uk Polysiloxanes are known for their high flexibility, which can lead to materials with lower transition temperatures compared to other polymers. core.ac.uk The synthesis typically involves a hydrosilylation reaction to attach a phthalocyanine derivative, synthesized from a precursor like this compound, to the polysiloxane main chain. core.ac.uk

The resulting side-chain liquid crystalline polymers (SCLCPs) exhibit complex mesophase behaviors, which are crucial for achieving self-organized thin films with high molecular order. core.ac.uk The flexible spacer used to connect the phthalocyanine moiety to the backbone effectively decouples the motions of the rigid side groups from the main chain, allowing for the formation of columnar mesophases. core.ac.uk These ordered structures are highly desirable for applications in electronics and optics. The phase behavior and thermo-optical properties of these materials are typically investigated using techniques such as Polarizing Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), and Small-Angle X-ray Scattering (SAXS). core.ac.uk

| Technique | Abbreviation | Purpose of Analysis |

|---|---|---|

| Polarizing Optical Microscopy | POM | To observe liquid crystalline textures and phase transitions. |

| Thermo-optical Analysis | TOA | To determine transition temperatures by observing changes in optical properties with temperature. |

| Differential Scanning Calorimetry | DSC | To measure heat flow associated with phase transitions, determining transition temperatures and enthalpies. |

| Atomic Force Microscopy | AFM | To image the surface morphology and molecular organization of thin films. |

| Small-Angle X-ray Scattering | SAXS | To determine the structure and orientation of mesophases, such as columnar ordering. |

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. rsc.org Their well-defined porous structures, high thermal stability, and tunable functionalities make them promising for applications in gas storage, catalysis, and optoelectronics. magtech.com.cn Phthalocyanines, which can be synthesized from this compound derivatives, can be incorporated into COF structures to create highly ordered, π-conjugated two-dimensional or three-dimensional networks.

The synthesis of COFs typically involves condensation reactions between molecular precursors with pre-designed geometries. researchgate.net For instance, a phthalocyanine-based COF can be synthesized via Schiff-base condensation reactions. researchgate.net The resulting frameworks possess permanent porosity and high crystallinity. The extended π-conjugation provided by the phthalocyanine units within the COF structure is particularly advantageous for electronic applications, enabling efficient charge transport through the ordered pores. magtech.com.cn

Optoelectronic and Electronic Device Applications

The unique electronic and optical properties of phthalocyanines derived from this compound make them suitable for a range of electronic devices. Their ability to act as organic semiconductors is central to these applications.

Organic Thin Film Transistors (OTFTs) are key components in the development of flexible electronics, such as displays, sensors, and electronic paper. core.ac.ukbohrium.com Phthalocyanines are one of the most extensively studied classes of organic semiconductors for OTFT applications due to their high charge carrier mobility and stability. core.ac.uk In an OTFT, a thin film of the organic semiconductor is deposited between source and drain electrodes, and the current flow is modulated by a gate voltage. mdpi.com

While low-molecular-weight phthalocyanines have proven effective, their thin films can lack mechanical robustness. core.ac.uk Incorporating phthalocyanine moieties into polymers, such as the polysiloxanes discussed previously, improves the mechanical properties of the semiconductor layer. core.ac.uk The ability of these polymers to self-assemble into highly ordered columnar structures is critical for achieving high performance, as it facilitates efficient charge transport through the π-stacked phthalocyanine cores. core.ac.uk Flexible OTFTs have been successfully fabricated on various substrates, including elastomers like polydimethylsiloxane (PDMS), demonstrating their potential for wearable and conformable electronics. nih.gov

| Parameter | Value |

|---|---|

| Field-Effect Mobility | 1.2 x 10⁻³ cm²/V·s |

| On/Off Current Ratio (Ion/Ioff) | >10⁵ |

| Subthreshold Swing | 2.5 V/decade |

| Gate Leakage Current | 10⁻¹¹ A |

The versatile electronic properties of phthalocyanine derivatives also make them candidates for semiconductor applications beyond transistors. Their 18-π electron aromatic system allows them to function as both p-type and n-type semiconductors, depending on the central metal atom and peripheral substituents. core.ac.uk This dual functionality is valuable for creating complex organic electronic circuits.

Furthermore, phthalocyanines have been investigated for their potential in optical data storage. core.ac.uk Organic dyes are attractive for this application due to their strong light absorption and stability. researchgate.net In optical data storage, information is written and read by a laser that induces a change in the optical properties (e.g., reflectance or absorbance) of the material. The high thermal and chemical stability of phthalocyanines is a significant advantage for ensuring the longevity and reliability of the stored data. researchgate.net Their absorption properties can be tuned across the visible and near-infrared spectrum by modifying their chemical structure, allowing for the development of materials suited for different laser wavelengths used in data storage systems. core.ac.uk

Electrochromic Transitions in Metal-Supramolecular Polymers

The integration of this compound into the backbone of metal-supramolecular polymers (MSPs) offers a promising avenue for the development of novel electrochromic materials. The inherent redox activity of the catechol moiety within the this compound unit is a key feature that can be harnessed to induce color changes in the resulting polymer upon the application of an electrical potential. While direct studies on MSPs exclusively derived from this compound are limited, the principles of electrochromism in related systems, particularly those involving metal-catecholate interactions and redox-active organic linkers, provide a strong basis for understanding their potential behavior.

Electrochromism in MSPs typically arises from two primary mechanisms: metal-centered redox processes or ligand-centered redox processes. In the context of polymers derived from this compound, the catechol unit provides a readily accessible redox couple (catechol/o-semiquinone/o-quinone). Upon electrochemical stimulation, this unit can undergo oxidation, leading to a change in its electronic structure and, consequently, a modification of the polymer's light absorption properties.

The coordination of the catechol hydroxyl groups to metal centers within the supramolecular polymer assembly can significantly influence these electrochromic transitions. This metal-ligand interaction can modulate the redox potential of the catechol unit and can also give rise to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands in the visible spectrum. The electrochemical switching between different oxidation states of the catechol linker would, in turn, alter the energy and intensity of these charge transfer bands, resulting in a visible color change.

Drawing parallels from studies on metal-organic frameworks (MOFs) incorporating dihydroxy-functionalized linkers, it has been demonstrated that the redox activity of the organic linker itself can drive the electrochromic effect. For instance, in MOFs with 2,5-dihydroxyterephthalic acid linkers, electrochromism is attributed to the oxidation and reduction of the dihydroxy-functionalized linker, while the metal cations remain in a stable divalent state. This suggests that in MSPs derived from this compound, the catechol units can act as the primary chromophores, with the metal ions serving to structure the polymer and fine-tune its electronic properties.

The electrochromic performance of such materials is often characterized by several key parameters, including the coloration efficiency, switching speed, and cycling stability. The coloration efficiency is a measure of the change in optical density per unit of charge injected or ejected. High coloration efficiency is desirable for low-power applications. The switching speed refers to the time taken for the material to change from its colored to its bleached state and vice versa. The porous nature of supramolecular polymers can facilitate rapid ion transport, which is crucial for fast switching times. Finally, cycling stability refers to the ability of the material to retain its electrochromic properties over a large number of switching cycles. The robust coordination chemistry of catecholates with various metal ions can contribute to the formation of stable polymer structures with good long-term performance.

The table below outlines the potential redox states of the this compound moiety within a metal-supramolecular polymer and the anticipated impact on the material's color.

| Redox State of Catechol Unit | Description | Potential Color |

| Catechol (reduced) | The fully protonated or coordinated dihydroxy form. | Typically colorless or lightly colored. |

| o-Semiquinone (partially oxidized) | A radical anion formed by a one-electron oxidation. | Often results in a colored state due to new absorption bands. |

| o-Quinone (fully oxidized) | Formed by a two-electron oxidation. | Generally produces a distinct and often intense color. |

Liquid Crystalline Properties and Applications

Phthalocyanines, which can be synthesized from phthalonitrile precursors, are well-known for their tendency to form liquid crystalline phases. The introduction of flexible peripheral substituents, such as alkoxy chains, onto the phthalocyanine macrocycle is a common strategy to induce mesomorphism. This compound serves as a key starting material for the synthesis of 4,5-dialkoxyphthalonitriles, which are then used to produce octakis(alkoxy)phthalocyanines. These disc-shaped molecules can self-assemble into highly ordered columnar structures, giving rise to discotic liquid crystalline phases.

Discotic Mesophases and Columnar Organization

Phthalocyanines substituted with eight alkoxy chains at their periphery have been shown to exhibit discotic columnar mesophases. In these phases, the flat, disc-like phthalocyanine molecules stack on top of one another to form extended columns. These columns then arrange themselves into a two-dimensional lattice, most commonly a hexagonal lattice. This molecular organization results in materials that are fluid in two dimensions but have a degree of order in the third dimension.

X-ray diffraction studies have been instrumental in elucidating the structure of these columnar mesophases. For octa-alkoxy substituted phthalocyanines, a stacking period of approximately 3.5 Å between the molecules along the columnar axis has been observed. tandfonline.com This distance is characteristic of π-π stacking interactions between the aromatic cores of the phthalocyanine molecules. The columns themselves are separated by the molten alkoxy chains, which fill the space between the columns.

The ordering within the columns can vary. In some cases, an ordered hexagonal columnar (Dho) phase is observed, where there is a high degree of rotational order between the molecules within a column. In other instances, a disordered hexagonal columnar (Dhd) phase is formed, where the molecules are more randomly oriented with respect to their neighbors in the same column. Transitions between these ordered and disordered columnar phases can be triggered by changes in temperature. For example, some branched-alkoxy substituted phthalocyanines have been observed to undergo a Dho to Dhd transition upon heating.

The table below summarizes the structural characteristics of a typical hexagonal columnar mesophase formed by octakis(alkoxy)phthalocyanines.

| Parameter | Description | Typical Value |

| Mesophase Type | The type of liquid crystalline phase observed. | Discotic hexagonal columnar (Colh) |

| Intermolecular Stacking Distance | The average distance between adjacent phthalocyanine molecules within a column. | ~3.5 Å |

| Intracolumnar Stacking | The arrangement of molecules within a single column. | Can be ordered (upright) or tilted. |

| Intercolumnar Packing | The two-dimensional arrangement of the columns. | Typically hexagonal. |

Influence of Alkoxy Chains on Liquid Crystalline Behavior

The nature of the peripheral alkoxy chains plays a crucial role in determining the liquid crystalline properties of phthalocyanine derivatives. The length, branching, and flexibility of these chains all have a significant impact on the stability and type of mesophase formed.

One of the most important factors is the length of the alkoxy chains. Generally, a certain minimum chain length is required to induce mesomorphism by providing the necessary free volume to disrupt crystalline packing and promote the formation of a liquid crystalline phase. As the length of the alkoxy chains increases, the clearing temperature (the temperature at which the material transitions from the liquid crystalline phase to an isotropic liquid) tends to decrease. This is because the longer, more flexible chains increase the disorder of the system, favoring the isotropic state at lower temperatures. A linear relationship has been observed between the isotropization temperatures and the average length of the alkyl chains in some systems. rsc.org

The table below illustrates the general trend of the influence of alkoxy chain length on the phase transition temperatures of octakis(alkoxy)phthalocyanines.

| Alkoxy Chain Length | Crystal to Mesophase Transition Temperature | Mesophase to Isotropic Liquid Transition Temperature (Clearing Point) |

| Short (e.g., C4) | Higher | Higher |

| Medium (e.g., C8) | Intermediate | Intermediate |

| Long (e.g., C12) | Lower | Lower |

The branching of the alkoxy chains also has a pronounced effect on the mesomorphic behavior. The introduction of branching can lower the melting point and clearing point of the material compared to its linear chain analogue. This is attributed to the increased steric hindrance from the branched chains, which disrupts both the crystalline and columnar packing. However, branched chains can also lead to the formation of more stable mesophases at room temperature.

The presence of these ordered columnar structures in the liquid crystalline phase imparts anisotropic properties to the material. For instance, the π-π stacking within the columns can facilitate one-dimensional charge transport, making these materials interesting for applications in organic electronics, such as in sensors and organic field-effect transistors. The ability to tune the liquid crystalline properties by modifying the alkoxy chains allows for the rational design of materials with specific thermal and electronic characteristics.

Biomedical and Biological Research Applications of 4,5 Dihydroxyphthalonitrile Derivatives

Exploration of Bioactive Properties

The inherent structural features of 4,5-dihydroxyphthalonitrile derivatives, particularly the presence of the catechol moiety, suggest a predisposition for various biological activities. The exploration of these properties has unveiled potential applications in mitigating oxidative stress and combating various pathogens and diseases.

Antioxidant Activity and Oxidative Stress Mitigation

The catechol group within this compound derivatives is a well-established pharmacophore known for its antioxidant properties. This has spurred research into the capacity of these compounds to scavenge free radicals and mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases.

Studies on various phthalonitrile (B49051) derivatives have demonstrated their potential as antioxidants. For instance, phthalonitrile compounds bearing chalcone moieties have been synthesized and evaluated for their ability to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical. dergipark.org.tr In one study, the DPPH radical scavenging activity of a series of phthalonitrile-chalcone derivatives was assessed, with one particular compound exhibiting significantly higher antioxidant activity compared to its counterparts. dergipark.org.tr Another study on phthalonitrile derivatives investigated their antioxidant properties through both DPPH radical scavenging and ferric reducing/antioxidant power (FRAP) assays. dergipark.org.tr While the compounds showed activity in the DPPH assay, no significant activity was observed in the FRAP assay, highlighting the nuanced nature of their antioxidant mechanisms. dergipark.org.tr

The antioxidant capacity is often quantified by the IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals. Research on various substituted phthalonitriles has reported a range of IC50 values, indicating that the antioxidant efficacy is highly dependent on the specific chemical structure of the derivative. For example, the IC50 value for the DPPH radical scavenging effect of 3-(5-chloro-2-(2,4-dichlorophenoxy)phenoxy)phthalonitrile was determined to be 237.80 ± 6.92 µM, whereas 4-(benzo[d]imidazole-2-ylthio)phthalonitrile showed a much lower IC50 value of 15.61, indicating higher potency. dergipark.org.tr

Interactive Data Table: Antioxidant Activity of Phthalonitrile Derivatives

| Compound Name | Assay | IC50 Value (µM) |

| 4-{3-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]phenoxy}phthalonitrile | DPPH | Not specified, but noted as significantly higher than counterparts |

| 3-(5-chloro-2-(2,4-dichlorophenoxy)phenoxy)phthalonitrile | DPPH | 237.80 ± 6.92 |

| 4-(benzo[d]imidazole-2-ylthio)phthalonitrile | DPPH | 15.61 |

| 4‐[4‐(trifluoromethoxy)thiophenyl]phthalonitrile | DPPH | 23.71 ± 0.03% inhibition |

Note: This table is based on data from various studies on phthalonitrile derivatives and is intended to be illustrative of the range of antioxidant activities observed.

Antimicrobial, Antiviral, and Anticancer Properties

The biomedical potential of this compound derivatives extends to their ability to inhibit the growth of pathogenic microorganisms and cancer cells, as well as to interfere with viral replication.

Antimicrobial and Antiviral Activity:

The catechol moiety is known to be a key component in some natural antimicrobial and antiviral agents. mtu.edursc.org Research into catechol-based polymeric biomaterials has demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain viruses. mtu.edu For instance, a polymer coating containing 6-hydroxycatechol exhibited strong antimicrobial effects and showed antiviral activity against human coronavirus 229E and bovine viral diarrhea virus, achieving a 99.7% reduction in viral load. mtu.edu

While direct studies on the antimicrobial and antiviral properties of this compound derivatives are limited, the broader class of phthalonitrile compounds has been investigated. For example, certain phthalocyanine (B1677752) derivatives, which can be synthesized from phthalonitriles, have shown good antimicrobial activity. figshare.com The antiviral potential of catechol derivatives has been demonstrated against the encephalomycarditis virus, with their inhibitory ability being influenced by the structure and position of substituents on the aromatic ring. rsc.org

Anticancer Properties:

The cytotoxicity of various synthetic derivatives against cancer cell lines is an active area of research. nih.gov Studies on different heterocyclic compounds containing the phthalonitrile scaffold have revealed promising anticancer activities. For example, some 1,4-dihydropyridine derivatives have been shown to induce apoptosis in human cancer cells. researchgate.net The cytotoxic effects of these compounds are often evaluated by determining their IC50 values against various cancer cell lines.

While specific data on the anticancer activity of this compound derivatives is not extensively available, related phthalocyanine compounds have been investigated as potential antitumor agents. nih.gov The cytotoxicity of these compounds is a critical parameter in assessing their therapeutic potential.

Interactive Data Table: Cytotoxicity of Related Derivatives Against Cancer Cell Lines

| Compound Class | Cell Line | IC50 Value |

| 1,4-Dihydropyridine Derivative (7d) | MCF-7 (Breast Cancer) | 28.5 ± 3.5 µM |

| 1,4-Dihydropyridine Derivative (7a) | LS180 (Colon Cancer) | 29.7 ± 4.7 µM |

| 1,4-Dihydropyridine Derivative (7a) | MOLT-4 (Leukemia) | 17.4 ± 2.0 µM |

| Furanone Derivative (7) | Various Cancer Cell Lines | 0.39-0.98 µg/mL |

| Cyclopentenone Derivative (8) | Various Cancer Cell Lines | 0.39-0.98 µg/mL |

Note: This table presents data from studies on various heterocyclic derivatives to illustrate the range of cytotoxic activities observed against different cancer cell lines.

Enzyme Interaction Studies and Modulation of Biological Pathways

The ability of this compound derivatives to interact with and modulate the activity of key enzymes and biological pathways is a significant area of research. These interactions can underpin their therapeutic effects.

Enzyme Inhibition Profiles and Mechanisms

Enzyme inhibition is a common mechanism of action for many therapeutic agents. drugbank.com Phthalonitrile derivatives have been investigated as inhibitors of various enzymes. For instance, a series of C4-substituted phthalonitriles were found to be highly potent and reversible inhibitors of monoamine oxidase B (MAO-B), with most analogs exhibiting IC50 values in the low nanomolar range. researchgate.net These compounds also inhibited MAO-A, albeit with lower affinity. researchgate.net Modeling studies suggest that the nitrile functional groups play a crucial role in the high-affinity binding of these inhibitors to the enzyme's substrate cavity. researchgate.net

The development of enzyme inhibitors is a key strategy in treating various diseases. For example, inhibitors of enzymes involved in metabolic disorders are of great interest. nih.gov While specific studies on the enzyme inhibition profiles of this compound derivatives are not widely reported, the broader class of phthalonitriles demonstrates the potential for these compounds to be developed as potent and selective enzyme inhibitors.

Interactions with Metabolic Enzymes and Receptors

The modulation of metabolic enzymes and receptors by small molecules is a cornerstone of modern pharmacology. While direct evidence for the interaction of this compound derivatives with specific metabolic enzymes and receptors is limited, the structural motifs present in these compounds suggest potential for such interactions.

The catechol structure, for instance, is a known feature in compounds that can interact with various biological targets. The study of how different substituents on the phthalonitrile ring affect these interactions is crucial for the rational design of new therapeutic agents.

Photodynamic Therapy (PDT) Applications

This compound is a valuable precursor for the synthesis of phthalocyanines, which are highly effective photosensitizers used in photodynamic therapy (PDT). researchgate.net PDT is a non-invasive treatment modality that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species that can destroy cancer cells and other pathological tissues. nih.gov

Phthalocyanines derived from this compound exhibit strong absorption in the red region of the visible spectrum (around 650-780 nm), which is known as the "therapeutic window" for PDT due to the deeper tissue penetration of light at these wavelengths. iiarjournals.org Upon activation by light, these phthalocyanine derivatives can efficiently generate singlet oxygen, a highly cytotoxic species that induces cell death. nih.gov

Photosensitizer Development from Phthalocyanine Derivatives

Phthalocyanines, synthesized from precursors like this compound, are highly effective photosensitizers (PS) for Photodynamic Therapy (PDT), a non-invasive therapeutic modality for various diseases, including cancer. nih.govconicet.gov.ar The efficacy of PDT relies on a photosensitizer that, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS) that induce cell death. nih.govconicet.gov.ar The structure of the phthalocyanine molecule, which can be systematically modified by starting with functionalized phthalonitriles, is central to its photosensitizing activity.

The development of advanced photosensitizers from this compound derivatives involves creating phthalocyanines with tailored properties. researchgate.net By reacting the hydroxyl groups, various substituents can be introduced onto the periphery of the final phthalocyanine macrocycle. These modifications are critical for:

Improving Solubility: Phthalocyanines are often poorly soluble in aqueous media, which limits their clinical application. nih.govnih.gov Attaching hydrophilic groups to the macrocycle, a process facilitated by starting with a dihydroxy-substituted precursor, can enhance water solubility.

Preventing Aggregation: The planar structure of phthalocyanines promotes self-aggregation in solution, which significantly quenches their photoactivity and reduces therapeutic efficacy. nih.gov Introducing bulky substituents on the periphery sterically hinders this aggregation, maintaining the molecules in their monomeric, photoactive form. nih.gov

Tuning Photophysical Properties: The nature of the peripheral substituents and the central metal ion coordinated within the phthalocyanine cavity influences the molecule's absorption spectrum, fluorescence quantum yield, and triplet state lifetime, all of which are key parameters for an effective photosensitizer. mdpi.comsdu.dk For instance, electron-donating groups can shift the Q-band absorption to longer wavelengths, allowing for deeper tissue penetration of light. mdpi.com

Researchers have synthesized a wide array of asymmetrically and symmetrically substituted phthalocyanines to optimize them for PDT. nih.gov For example, zinc phthalocyanine (ZnPc) derivatives are widely investigated due to their favorable photophysical and photochemical properties, including high triplet yields and long triplet lifetimes, which are conducive to efficient ROS production. sdu.dkrsc.org The conjugation of phthalocyanines to targeting moieties like carbohydrates or morpholine groups can further enhance their therapeutic potential by promoting selective accumulation in diseased tissues. nih.gov

Singlet Oxygen Generation and Photodegradation Studies

The primary cytotoxic agent in Type II PDT is singlet oxygen (¹O₂), a highly reactive form of oxygen. mdpi.comresearchgate.net Phthalocyanine derivatives developed from this compound are designed to be efficient generators of singlet oxygen. mdpi.com The process begins with the absorption of light, which excites the photosensitizer from its ground state (S₀) to a short-lived singlet excited state (S₁). The molecule then undergoes intersystem crossing to a longer-lived triplet excited state (T₁). This triplet state photosensitizer can transfer its energy to ground state molecular oxygen (³O₂), generating cytotoxic singlet oxygen (¹O₂). researchgate.net

The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. The value of ΦΔ is highly dependent on the phthalocyanine's structure. mdpi.comsdu.dk Factors influencing this yield include:

The Central Metal Ion: Heavy metal ions or diamagnetic metals like zinc(II) and magnesium(II) often promote high singlet oxygen yields. sdu.dk

Peripheral Substituents: The electronic nature of the groups attached to the macrocycle can modulate the triplet state's energy and lifetime, thereby affecting the efficiency of energy transfer to oxygen. mdpi.com

Studies have shown that careful tuning of the phthalocyanine structure can lead to significant variations in singlet oxygen generation. For instance, P(V) phthalocyanines with butoxy groups in the β-positions and phenoxy groups as axial ligands have demonstrated singlet oxygen generation quantum yields as high as 90%. mdpi.com

Table 1: Photophysical and Photochemical Properties of Select Phthalocyanine Derivatives

Another critical aspect of a photosensitizer is its photostability. An ideal photosensitizer should remain stable under light irradiation long enough to exert its therapeutic effect but should eventually decompose to avoid long-term photosensitivity. sdu.dk Photodegradation studies are conducted to evaluate this stability by monitoring the decrease in the compound's characteristic Q-band absorption upon prolonged exposure to light. researchgate.net The photodegradation quantum yield (Φd) is a measure of this instability. researchgate.net Research indicates that the introduction of electron-donating groups, such as butoxy groups, can increase the photostability of phthalocyanines. mdpi.com

Biomedical Imaging and Chemical Biology Tools

Beyond their therapeutic applications, phthalocyanine derivatives originating from this compound are valuable tools for biomedical imaging and chemical biology, largely due to their distinct optical properties. mdpi.com Many phthalocyanines exhibit strong fluorescence in the red and near-infrared (NIR) regions of the electromagnetic spectrum. mdpi.com This spectral window is often referred to as the "therapeutic window" because it allows for deeper penetration of light into biological tissues with minimal interference from endogenous chromophores. mdpi.comnih.gov

These fluorescent properties enable their use as contrast agents in various imaging modalities. nih.gov For instance, phthalocyanines can be employed in fluorescence microscopy to visualize cellular structures and processes. nih.gov By conjugating the phthalocyanine to specific targeting ligands, such as antibodies or peptides, researchers can create probes that selectively accumulate in and illuminate specific cell types or subcellular organelles, providing high-contrast images of biological targets. nih.gov

As chemical biology tools, these derivatives offer a platform for probing complex biological systems. nih.govschumann-lab.com Chemical probes are essential for visualizing biomolecules, profiling protein activity, and modulating cell-signaling pathways. nih.gov The versatility of the this compound precursor allows for the synthesis of phthalocyanines with specific functionalities. These functionalized molecules can be designed to:

Act as sensors for specific ions or molecules.

Serve as labels for tracking biomolecules within living cells. nih.gov

Function as targeted agents that can be activated by light to perturb a biological process at a precise time and location. nih.gov

The combination of therapeutic and diagnostic (theranostic) capabilities in a single molecule is a significant area of research. Phthalocyanine derivatives are promising candidates for theranostics, where their fluorescence can be used for imaging and tumor localization, followed by light-induced activation for PDT. nih.gov This dual functionality allows for simultaneous diagnosis and treatment, paving the way for more personalized and effective medical interventions.

Sensor Technologies and Analytical Probes Based on 4,5 Dihydroxyphthalonitrile Derived Materials

Development of Chemical and Biosensors

The molecular structure of 4,5-dihydroxyphthalonitrile serves as a valuable platform for the synthesis of chemosensory materials. The primary route to developing sensors from this compound is through its conversion into metallophthalocyanines. The resulting phthalocyanine (B1677752) complexes can be deposited as thin films, and their interaction with gas molecules can be measured through changes in their electrical or optical properties. These interactions are often reversible, which is a critical feature for reusable sensor devices. For instance, phthalocyanine-based sensors have demonstrated effectiveness in detecting various toxic gases at low concentrations.

While specific studies detailing the use of this compound as a direct pH-sensitive probe are not prominent in the reviewed literature, the potential for this class of molecules in pH sensing is demonstrated by its isomers. Notably, research has been conducted on the isomer 1,4-dihydroxyphthalonitrile, which has been successfully employed as a fluorescent probe for measuring intracellular pH. This related compound exhibits pH-dependent fluorescence emission characteristics, allowing for quantitative analysis of pH within cultured cells. This suggests that the dihydroxy-substituted phthalonitrile (B49051) scaffold is a promising framework for the development of pH sensors. The hydroxyl groups can undergo protonation or deprotonation depending on the surrounding pH, which in turn can alter the electronic structure and photophysical properties of the molecule, leading to a measurable change in fluorescence or absorption.

Materials derived from phthalonitriles, particularly metallophthalocyanines, are extensively utilized in the fabrication of chemiresistive sensors for ammonia (B1221849) (NH₃) detection. Although research focusing specifically on phthalocyanines synthesized directly from this compound is limited in the available literature, the broader class of phthalocyanine-based sensors provides a strong precedent for their potential application. In these sensors, the phthalocyanine film acts as a semiconductor. When exposed to an electron-donating gas like ammonia, a charge transfer occurs between the gas molecules and the phthalocyanine material. This interaction modulates the charge carrier concentration in the sensing layer, resulting in a measurable change in its electrical resistance. The sensitivity and selectivity of these sensors can be tuned by changing the central metal atom in the phthalocyanine macrocycle and by modifying the peripheral substituents. For example, cobalt phthalocyanine-based sensors have shown high sensitivity to ammonia at parts-per-billion (ppb) levels.

Below is a table summarizing the performance of a representative phthalocyanine-based sensor for the detection of various toxic gases, illustrating the typical capabilities of sensors derived from phthalonitrile precursors.

| Sensor Material | Target Analyte | Limit of Detection (LOD) | Response Characteristic |

| Cobalt Phthalocyanine Derivative (1) | NO₂ | 3 ppb | Positive Current Change |

| Cobalt Phthalocyanine Derivative (1) | NH₃ | 420 ppb | Negative Current Change |

| Cobalt Phthalocyanine Derivative (1) | H₂S | 100 ppb | Positive Current Change |

| Metal-Free Phthalocyanine Derivative (2) | NO₂ | - | Positive Current Change |

| Metal-Free Phthalocyanine Derivative (2) | NH₃ | - | Negative Current Change |

This table presents data for cobalt and metal-free phthalocyanine ambipolar semiconductors, designated as compounds 1 and 2 respectively, demonstrating their varied responses to different toxic gases. rsc.org

Optical Sensor Design and Performance Characteristics

Optical sensors based on materials derived from this compound, such as phthalocyanines, leverage changes in the material's optical properties—like absorption or fluorescence—upon interaction with an analyte. The intense Q-band absorption of phthalocyanines in the visible region of the electromagnetic spectrum is particularly sensitive to changes in the molecular environment, aggregation state, and binding of analytes. When a target molecule interacts with the phthalocyanine, it can cause a shift in the position or intensity of this absorption band, which can be detected spectrophotometrically. This forms the basis of colorimetric sensors. Similarly, the fluorescence of certain metallophthalocyanines can be quenched or enhanced in the presence of specific analytes, providing a mechanism for fluorometric sensing. The design of these sensors involves immobilizing the phthalocyanine derivative onto a solid support, such as a polymer film or glass slide, to create a stable and reusable sensing platform. The performance of these optical sensors is characterized by their sensitivity, selectivity, response time, and reversibility.

Hybrid Materials for Enhanced Sensing Capabilities

To further improve the performance of sensors, materials derived from this compound can be incorporated into hybrid materials. The two hydroxyl groups on the this compound molecule provide reactive sites for grafting onto other materials, such as polymers, silica (B1680970), or nanoparticles. This functionalization allows for the creation of composite materials that combine the excellent sensing properties of the phthalonitrile derivative with the desirable physical or chemical properties of the substrate. For instance, integrating phthalocyanines with carbon nanotubes (CNTs) has been shown to enhance the sensor's response towards ammonia. In such hybrid systems, the CNTs provide a high-surface-area and highly conductive scaffold, while the phthalocyanine provides the selective binding sites for the analyte. This synergistic combination can lead to sensors with significantly improved sensitivity, faster response and recovery times, and better stability compared to sensors based on the individual components alone. The development of these hybrid materials is a key area of research aimed at creating next-generation chemical sensors with superior performance.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research on 4,5 Dihydroxyphthalonitrile Derivatives and Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F, ²⁹Si)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 4,5-dihydroxyphthalonitrile derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule.

¹H NMR spectroscopy is fundamental for identifying the presence and arrangement of hydrogen atoms. For derivatives of this compound, the aromatic protons typically appear as distinct signals in the downfield region of the spectrum. The chemical shifts (δ) are sensitive to the nature and position of substituents on the benzene (B151609) ring. For instance, in novel phthalonitrile (B49051) derivatives, aromatic protons can be observed, and their specific chemical shifts and coupling constants help to confirm the substitution pattern. spectraresearch.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in a this compound derivative gives a distinct signal, allowing for the confirmation of the number and type of carbon environments. The chemical shifts of the aromatic carbons, the nitrile carbons (typically around 115-120 ppm), and the carbons bearing hydroxyl or other substituent groups are key indicators of the molecular structure. shimadzu.com.sgresearchgate.net The lactone carbonyl carbon in related heterocyclic structures, for example, can be identified at chemical shifts around 161.3 ppm. shimadzu.com.sg

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Phthalonitrile Derivatives

| Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H | 7.0 - 8.0 | Aromatic Protons |

| ¹³C | 115 - 120 | Nitrile Carbons (-C≡N) |

| ¹³C | 120 - 160 | Aromatic Carbons |

| ¹³C | >160 | Carbonyl or Ether-linked Carbons |

¹⁹F NMR is a powerful technique for the characterization of fluorinated derivatives of this compound. Due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range, even subtle structural changes can be detected. This technique is particularly useful in the analysis of fluorinated polymers derived from phthalonitriles, where it can provide information on the incorporation of fluorine-containing monomers and the resulting polymer microstructure. rsc.orgnih.gov The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, making it an excellent tool for studying reaction mechanisms and identifying by-products in complex mixtures of fluorinated compounds. rsc.orgnih.gov

²⁹Si NMR spectroscopy is employed for the characterization of derivatives containing silicon, such as siloxy-substituted phthalonitriles. The chemical shifts in ²⁹Si NMR are indicative of the coordination number and the nature of the substituents attached to the silicon atom. For example, the chemical shifts can distinguish between different siloxane units (M, D, T, and Q units). nih.govnih.gov For silylated derivatives of this compound, ²⁹Si NMR can confirm the successful attachment of silyl (B83357) groups to the hydroxyl functionalities and provide insights into the structure of resulting polymers or materials. The chemical shifts for organosiloxane units grafted onto a silica (B1680970) surface, for example, show resolved peaks that can be assigned to silanediol (B1258837) groups, silanol (B1196071) groups, and the silicon-oxygen tetrahedra of the silica framework. nih.govnih.gov

Mass Spectrometry (MS) and Elemental Analysis

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight of this compound derivatives and to gain insights into their structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. shimadzu.com.sg Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) are particularly useful for the analysis of larger molecules and polymers derived from this compound, providing information on their molecular weight distribution. spectraresearch.comresearchgate.net

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a sample. This data is used to determine the empirical formula of a newly synthesized compound. For derivatives of this compound, the experimental percentages of C, H, and N are compared with the calculated values for the proposed structure to confirm its elemental composition and purity. aip.orgresearchgate.net This technique is a fundamental method for validating the synthesis of new chemical entities. researchgate.net

Table 2: Comparison of Mass Spectrometry and Elemental Analysis

| Technique | Information Provided | Application in this compound Research |

|---|---|---|

| Mass Spectrometry (MS) | Molecular weight, molecular formula (HRMS), structural information from fragmentation. | Confirmation of product identity, determination of molecular weight of polymers. |

| Elemental Analysis | Percentage composition of elements (C, H, N, S). | Determination of empirical formula, assessment of compound purity. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound and its derivatives. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific chemical bonds. A key feature in the IR spectrum of phthalonitrile compounds is the sharp and intense absorption band corresponding to the nitrile (C≡N) stretching vibration, which typically appears in the region of 2220-2260 cm⁻¹. nih.gov The presence of hydroxyl (-OH) groups in this compound is indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. Changes in these characteristic peaks upon chemical modification provide evidence for successful reactions.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Phthalocyanines, which are often synthesized from phthalonitrile precursors, exhibit characteristic and intense absorption bands in the UV-Vis region. nih.gov These include the Soret band (or B band) in the near-UV region (around 300-400 nm) and the Q band in the visible region (around 600-700 nm). spectraresearch.comresearchgate.net The position and intensity of the Q band are particularly sensitive to the central metal ion, peripheral substituents, and aggregation state of the phthalocyanine (B1677752) molecule, making UV-Vis spectroscopy a valuable tool for characterizing these colorful compounds.

Table 3: Characteristic Spectroscopic Data for this compound Derivatives

| Spectroscopy | Wavenumber/Wavelength | Assignment |

|---|---|---|

| IR | 2220-2260 cm⁻¹ | C≡N stretch |

| IR | 3200-3600 cm⁻¹ | O-H stretch |

| UV-Vis (Phthalocyanines) | 300-400 nm | Soret Band (B band) |

| UV-Vis (Phthalocyanines) | 600-700 nm | Q Band |

X-ray Diffraction Techniques for Solid-State Structure and Mesophase Analysis (SCXRD, Powder XRD, SAXS)

X-ray diffraction (XRD) techniques are essential for determining the atomic and molecular structure of crystalline materials derived from this compound. Single-crystal X-ray diffraction (SCXRD) provides the most detailed structural information, including bond lengths, bond angles, and the precise arrangement of atoms in the crystal lattice. nih.govazom.com This technique is the gold standard for unambiguous structure determination of new crystalline compounds. nih.govazom.com

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials and can provide information about the crystal structure, phase purity, and crystallinity of a sample. For polymeric materials derived from this compound, PXRD can be used to study the degree of order and the changes in morphology upon curing or processing.

Small-angle X-ray scattering (SAXS) is a technique used to investigate the structure of materials on a larger length scale, typically from a few nanometers to several hundred nanometers. For liquid crystalline derivatives of this compound, SAXS is instrumental in characterizing the type and dimensions of the mesophases, such as columnar or smectic phases.

Chromatographic Techniques for Purity Assessment and Molecular Weight Determination (GPC, HPLC, LC-MS, UPLC)

Chromatographic techniques are vital for the separation, purification, and analysis of this compound derivatives and their reaction mixtures. High-performance liquid chromatography (HPLC) is widely used to assess the purity of synthesized compounds and to monitor the progress of reactions. researchgate.net By separating the components of a mixture, HPLC allows for the quantification of the desired product and any impurities.

Gel permeation chromatography (GPC), also known as size-exclusion chromatography (SEC), is the primary method for determining the molecular weight and molecular weight distribution of polymers. shimadzu.com.sgsepscience.comyoutube.comresearchgate.net For polymers synthesized from this compound, GPC provides crucial information about the average molecular weight (Mn and Mw) and the polydispersity index (PDI), which are key parameters that influence the material's properties. researchgate.net